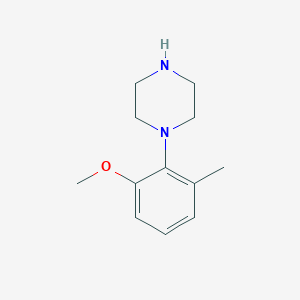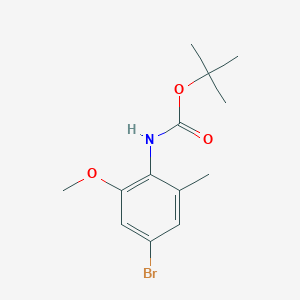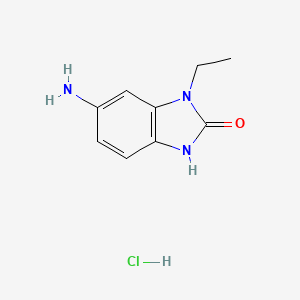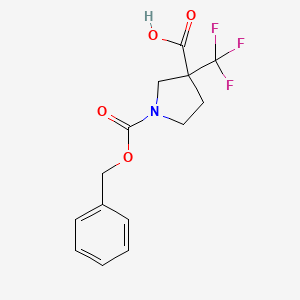![molecular formula C9H16ClNO2 B13574796 methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride](/img/structure/B13574796.png)
methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride typically involves the construction of the BCP core followed by functionalization. One common method involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to ensure high yield and purity. The scalability of carbene insertion and nucleophilic/radical addition methods makes them suitable for industrial applications .
化学反応の分析
Types of Reactions
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups at specific positions on the BCP core.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: TTMSS, AIBN, and HCl at elevated temperatures.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a bioisostere in drug design.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic applications due to its unique structure and properties.
作用機序
The mechanism of action of methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride involves its interaction with specific molecular targets and pathways. The BCP core provides a rigid and three-dimensional structure that can enhance binding affinity and specificity to target proteins or enzymes . This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the functional groups attached to the BCP core .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the BCP core and exhibit similar properties and applications.
Cubanes: Another class of rigid, three-dimensional structures used as bioisosteres.
Higher bicycloalkanes: Compounds with larger bicyclic structures that offer similar benefits in drug design.
Uniqueness
Methyl(2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoatehydrochloride is unique due to its specific functional groups and the presence of the BCP core. This combination provides enhanced solubility, metabolic stability, and reduced non-specific binding compared to other similar compounds .
特性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)5-9-2-6(3-9)4-9;/h6-7H,2-5,10H2,1H3;1H/t6?,7-,9?;/m0./s1 |
InChIキー |
QIFNZYPMNJVECS-VEASCYRISA-N |
異性体SMILES |
COC(=O)[C@H](CC12CC(C1)C2)N.Cl |
正規SMILES |
COC(=O)C(CC12CC(C1)C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


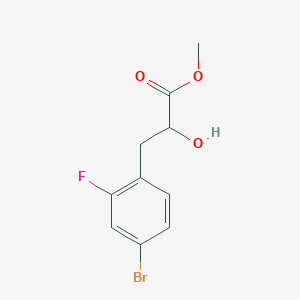
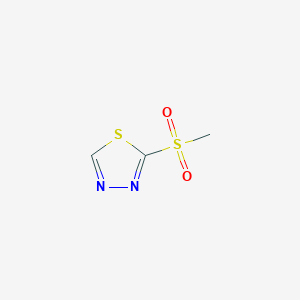
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
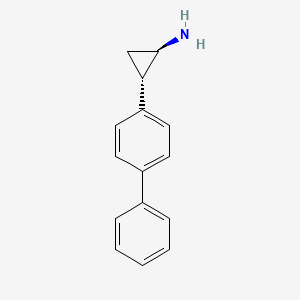
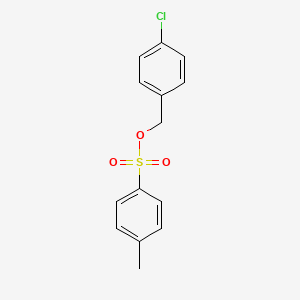
![Tert-butyl 2-[(4-cyanophenyl)amino]acetate](/img/structure/B13574764.png)

